4-Methylstyrene

Vue d'ensemble

Description

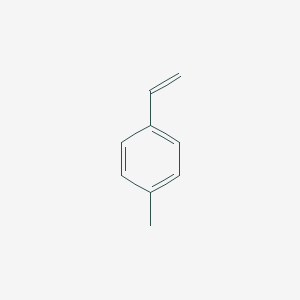

4-Methylstyrene (4-vinyltoluene, C₆H₄(CH₃)CH=CH₂) is a styrene derivative featuring a methyl substituent at the para position of the benzene ring. It is widely utilized in organic synthesis, polymer chemistry, and materials science due to its electron-rich aromatic system and reactive vinyl group . This compound is structurally related to natural products such as bisabolanes, where it serves as a precursor in asymmetric hydrovinylation reactions to form phytoconstituents like curcumene and turmerone . Its occurrence in plant extracts, such as Ligularia fischeri, further underscores its biological relevance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methylstyrene can be synthesized through the Wittig reaction. The general procedure involves the reaction of methyltriphenylphosphonium iodide with potassium carbonate in 1,2-dimethoxyethane under an inert atmosphere. This is followed by the addition of 4-methylbenzaldehyde and continued stirring at 80°C for 24 hours .

Industrial Production Methods: In industrial settings, this compound is produced by the dehydrogenation of 4-ethyltoluene. This process involves heating 4-ethyltoluene in the presence of a catalyst, typically a metal oxide, to remove hydrogen and form the desired product .

Analyse Des Réactions Chimiques

Ceric Ammonium Nitrate (CAN)-Mediated Oxidation

4-Methylstyrene undergoes selective oxidation using ceric ammonium nitrate (CAN) under varying conditions:

-

Acetoxy Group Introduction : In acetic acid/benzene under nitrogen, CAN oxidizes the benzylic methyl group to acetoxy derivatives. Yield depends on reaction parameters (Table 1) .

-

Formyl Group Formation : With trichloroacetic acid (TCA) and oxygen, CAN generates formyl groups via radical intermediates. Higher TCA ratios increase formylation efficiency .

Table 1: Parameters Influencing CAN Oxidation of Poly(this compound)

| Parameter | Effect on Acetoxylation | Effect on Formylation |

|---|---|---|

| CAN/P4MS Molar Ratio | Optimal at 1:1 | Yield peaks at 2:1 |

| Temperature | 50°C maximizes yield | 60°C optimal |

| Reaction Time | 24 hours for 80% yield | 48 hours for 70% yield |

| Cosolvent | Benzene enhances selectivity | TCA critical for formylation |

Autoxidation and Peroxidation

The methyl group facilitates autoxidation in air, forming unstable peroxides and polyperoxides. These intermediates risk explosive decomposition, particularly under heat or contamination .

Radical Polymerization

This compound polymerizes via free-radical mechanisms to form poly(this compound) (P4MS). Key characteristics:

-

Thermal Stability : Degrades at 377°C (onset) under inert conditions, shifting to 359°C in oxidative environments .

-

Cross-Linking : Prolonged heating (230–270°C) in air introduces oxidative cross-links, increasing char residue from 2% (untreated) to 15% (270°C-treated) .

Copolymerization with Methacrylates

Copolymers with methyl methacrylate (MMA) or n-butyl methacrylate (BMA) exhibit reduced backbone cleavage during oxidation. For example:

-

P4MS-co-MMA (1:1) : Backbone cleavage decreases by 60% compared to homopolymer .

-

Steric Shielding : α-methyl groups in methacrylates inhibit radical-induced degradation .

Mechanistic Pathways

-

Depolymerization : Dominates under inert conditions, releasing this compound monomer (TGA mass loss >95%) .

-

Oxidative Cross-Linking : In air, methyl group oxidation forms ether and carbonyl bridges, creating a thermally stable network (FTIR: 3100–3550 cm⁻¹ hydroxyl stretch; NMR: 4.6 ppm ether linkages) .

Table 2: Thermo-Oxidative Degradation Data for P4MS

| Treatment Condition | Gel Content (%) | Char Residue (%) | Oxygen Content (wt%) |

|---|---|---|---|

| Untreated | 0 | 2 | 1.06 |

| 230°C, 60 mins (air) | 22 | 8 | 3.2 |

| 270°C, 60 mins (air) | 45 | 15 | 12.15 |

Gold(I)-π Complexes

This compound acts as a π-ligand in cationic [(PPh₃)Au(π ligand)]⁺SbF₆⁻ complexes. These catalysts show efficacy in Heck coupling reactions with chlorobenzene .

Heck Coupling

The vinyl group participates in palladium-catalyzed cross-couplings, enabling aryl-alkene bond formation. For example, coupling with iodobenzene yields 4-methylstilbene derivatives .

Reduction and Functional Group Interconversion

Applications De Recherche Scientifique

Polymer Production

4-Methylstyrene is primarily used as a monomer in the synthesis of various polymers, particularly polystyrenes and polyesters. It is employed to modify the properties of these materials, enhancing their thermal stability and mechanical strength.

- Poly(this compound) : This polymer exhibits unique properties such as reduced glass transition temperature when nanoconfined, making it suitable for applications in thin films and coatings .

| Property | Value |

|---|---|

| Glass Transition Temperature | Reduced in nanoconfined states |

| Thermal Stability | Enhanced with functionalization |

Coatings and Adhesives

This compound serves as an intermediate in the production of coatings and adhesives. Its incorporation into formulations enhances adhesion properties and durability.

- Case Study : Research shows that functionalized poly(this compound) can improve the performance of coatings by increasing resistance to environmental degradation .

Chemical Intermediates

The compound is also utilized as an intermediate in the synthesis of various chemicals, including:

- Paints and varnishes

- Specialty resins

- Adhesives

Functionalization Studies

Research has focused on the functionalization of poly(this compound) to introduce various chemical groups that enhance its properties for specific applications. For instance, chlorination and oxidation processes have been explored to modify polymer characteristics for improved performance .

- Functionalization Techniques :

- Chlorination via radical reactions

- Oxidative functionalization using ceric ammonium nitrate

Encapsulation Studies

This compound has been studied for its ability to form complexes with other molecules, which can be beneficial in drug delivery systems and molecular encapsulation technologies .

| Application | Description |

|---|---|

| Drug Delivery Systems | Formation of complexes for targeted delivery |

| Molecular Encapsulation | Use in constrained systems for enhanced stability |

Nanotechnology

Recent studies indicate that poly(this compound) films exhibit significant changes in physical properties at the nanoscale, making them candidates for advanced nanotechnology applications such as sensors and electronic devices .

Biocompatibility Research

Research is ongoing into the biocompatibility of polymers derived from this compound, exploring their potential use in biomedical applications such as tissue engineering and drug delivery systems .

Mécanisme D'action

The mechanism of action of 4-Methylstyrene primarily involves its polymerization and reactivity with various catalysts. In polymerization, the double bond in the vinyl group reacts with catalysts to form long polymer chains. In substitution reactions, the aromatic ring undergoes electrophilic substitution facilitated by catalysts like palladium .

Comparaison Avec Des Composés Similaires

Reactivity in Organic Reactions

4-Methylstyrene exhibits distinct reactivity patterns compared to other styrenes, influenced by substituent position and electronic effects.

- Key Findings :

Catalytic Performance

Catalytic systems show substrate-dependent efficiency with this compound:

Activité Biologique

4-Methylstyrene (4-MS) is an aromatic compound that has garnered interest due to its diverse biological activities and potential applications in various fields, including materials science and pharmacology. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an alkyl-substituted styrene, characterized by a methyl group attached to the para position of the styrene ring. Its chemical formula is , and it has a molecular weight of 118.16 g/mol. The compound exists as a colorless liquid with a characteristic aromatic odor.

1. Toxicological Studies

Research has indicated that this compound exhibits various toxicological effects, particularly in animal models. A significant study involved chronic inhalation exposure in rats, which revealed several adverse effects:

- Body Weight Changes : Rats exposed to vinyl toluene (which contains both 3- and this compound) showed reduced body weights compared to controls .

- Respiratory Effects : Hyperplasia of the respiratory epithelium and chronic inflammation were noted in exposed groups .

- Neurotoxicity : High concentrations led to marked depletion of dopamine levels in the brain of rabbits .

These findings suggest that while this compound can be utilized industrially, caution is necessary regarding its exposure due to potential neurotoxic effects.

2. Genetic Toxicity

Genetic toxicity studies have shown mixed results regarding the mutagenicity of this compound:

- In vitro assays indicated that vinyl toluene did not induce gene mutations in Salmonella typhimurium strains . However, other studies reported dose-dependent increases in sister chromatid exchanges when using various methylstyrene isomers .

- A significant increase in micronucleated polychromatic erythrocytes was observed at higher doses in mice, indicating potential clastogenic effects .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from this compound:

- A comparison of various derivatives showed that products obtained from this compound exhibited superior antibacterial activity against Enterococcus durans and Bacillus subtilis, outperforming traditional antibiotics like gentamicin .

- These findings suggest that derivatives of this compound could be explored as novel antimicrobial agents.

Case Study 1: Polymer Applications

In polymer chemistry, poly(this compound) has been studied for its unique properties:

- Thermal Properties : Research indicates that nanoconfined poly(this compound) films exhibit reduced glass transition temperatures (Tg) compared to bulk materials, which can influence their mechanical properties and stability .

- Functionalization : Poly(this compound) can be functionalized to enhance its properties for specific applications, such as drug delivery systems or biocompatible materials .

Case Study 2: Environmental Impact

Environmental assessments have examined the degradation pathways of this compound:

- Studies suggest that under oxidative conditions, poly(this compound) can degrade into smaller oligomers or monomers, impacting its environmental persistence . Understanding these degradation mechanisms is crucial for assessing the ecological risks associated with this compound.

Data Tables

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 4-Methylstyrene-based copolymers?

- Methodological Answer :

- Synthesis : Utilize controlled radical polymerization (CRP) techniques, such as nitroxide-mediated CRP, in batch or semi-batch reactors to achieve precise control over copolymer sequence distributions. Parameters like monomer feed ratios, temperature, and initiator concentration must be optimized to target specific molecular architectures .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze monomer incorporation and sequence distribution. Gel permeation chromatography (GPC) can determine molecular weight and polydispersity. For kinetic studies, monitor reaction progress using in-situ techniques like FTIR or calorimetry .

Q. What are the critical considerations when designing Pd-catalyzed polymerization experiments with this compound?

- Methodological Answer :

- Catalyst Selection : Prioritize ligands with electron-withdrawing substituents (e.g., halogens) to enhance catalytic activity, but balance this with steric effects to avoid rapid deactivation. For example, meta-substituted ligands with bulky groups reduce reaction rates .

- Reaction Conditions : Optimize CO pressure (e.g., 5 bar for polyketone synthesis) and solvent polarity to stabilize intermediates. Monitor catalyst stability via time-resolved kinetic studies, as this compound reactions often exhibit faster catalyst deactivation compared to styrene .

Advanced Research Questions

Q. How do electronic and steric effects of ligands influence Pd catalyst performance in this compound polymerization?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) on ligands increase Lewis acidity of Pd centers, accelerating insertion steps. However, excessive electron withdrawal can destabilize the catalyst, leading to premature deactivation .

- Steric Effects : Bulky substituents in meta-positions hinder monomer coordination, reducing reaction rates. For example, 3,5-difluorophenyl ligands show lower activity compared to para-substituted analogs due to steric hindrance .

- Table 1 : Ligand Substituent Effects on Catalyst Performance

| Ligand Substituent | Activity (k₁, min⁻¹) | Stability (t₁/₂, min) |

|---|---|---|

| 4-F-C₆H₄ | 0.45 | 30 |

| 3,5-F₂-C₆H₃ | 0.28 | 45 |

| 4-CH₃-C₆H₄ | 0.32 | 25 |

| Data derived from interpolation of Pd-catalyzed polyketone synthesis experiments . |

Q. How can researchers resolve contradictions in observed catalytic activity trends for this compound across studies?

- Methodological Answer :

- Data Normalization : Account for differences in reaction conditions (e.g., CO pressure, solvent) by normalizing rate constants (k₁) to a reference system.

- Advanced Analysis : Apply interpolation and differentiation techniques to raw kinetic data (e.g., first and second derivative plots) to isolate catalyst activation and deactivation phases. This helps distinguish intrinsic activity from stability effects .

- Replicate Experiments : Conduct control studies with styrene under identical conditions to benchmark this compound results, as styrene typically exhibits higher reactivity but shorter catalyst lifetimes .

Q. What computational or experimental approaches are effective for modeling copolymer sequence distributions involving this compound?

- Methodological Answer :

- Deterministic Modeling : Use kinetic Monte Carlo (kMC) simulations to predict sequence distributions based on reactivity ratios (e.g., Ye and Schork’s model for CRP in batch reactors) .

- Experimental Validation : Compare simulated data with NMR-derived triad distributions. Adjust model parameters (e.g., chain-transfer rates) to account for deviations caused by this compound’s steric bulk .

Propriétés

IUPAC Name |

1-ethenyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBJTVDPSNHSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10, Array | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54193-24-7, 24936-41-2 | |

| Record name | Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54193-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(p-methylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020889 | |

| Record name | 4-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

172 °C, 173 °C | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c. | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

3% meta-vinyltoluene, 0.2% ortho-vinyltoluene | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

622-97-9, 1319-73-9 | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylstyrene, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylstyrene, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ7H0G60Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-37.8 °C, -34 °C | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.